molecular formula C20H20O3 B600667 7-O-Prenyloxyflavanone CAS No. 78045-71-3

7-O-Prenyloxyflavanone

Cat. No.: B600667
CAS No.: 78045-71-3
M. Wt: 308.37
Attention: For research use only. Not for human or veterinary use.
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Description

7-O-Prenyloxyflavanone is a prenylated flavanone characterized by a prenyloxy (-O-C₅H₉) group at the 7-position of the flavanone backbone. Flavanones are a subclass of flavonoids with a C6–C3–C6 structure, featuring a benzopyran core (ring A and C) and a phenyl group (ring B) . Biosynthetically, prenylation occurs via prenyltransferases, which attach isoprenoid units to aromatic acceptors during flavonoid diversification . This compound is naturally found in plants such as Sophora and Artocarpus species, where prenylated flavonoids often exhibit antimicrobial, anti-inflammatory, and cytotoxic properties .

Properties

CAS No.

78045-71-3

Molecular Formula

C20H20O3

Molecular Weight

308.37

Synonyms

2,3-Dihydro-7-[(3-methyl-2-buten-1-yl)oxy]-2-phenyl-4H-1-benzopyran-4-one;  4H-1-Benzopyran-4-one, 2,3-dihydro-7-[(3-methyl-2-butenyl)oxy]-2-phenyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 7-O-Prenyloxyflavanone with key flavanones and isoflavones bearing substituents at the 7-position:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 7-O-prenyl C₂₀H₂₀O₃ 308.37 Enhanced lipophilicity, prenyl group
Pinostrobin 5-OH, 7-OMe C₁₆H₁₄O₄ 270.28 Methoxy group, antioxidant activity
Alpinetin 7-OH, 5-OMe C₁₆H₁₄O₄ 270.28 Methoxy/hydroxy interplay
7-Isopropoxyisoflavone 7-O-isopropoxy (isoflavone) C₁₈H₁₆O₃ 280.32 Isoflavone backbone, synthetic analog
Oroxylin A 7-glucuronide 7-O-glucuronide, 6-OMe C₂₂H₂₀O₁₁ 484.39 Glycosylation, increased solubility
Key Observations:
  • Prenyl vs. Methoxy : Prenylation (7-O-prenyloxy) increases molecular weight and lipophilicity compared to methoxy (7-OMe) or hydroxy (7-OH) groups, influencing pharmacokinetics .
  • Backbone Differences: Isoflavones (e.g., 7-Isopropoxyisoflavone) differ from flavanones in the position of the B-ring, altering bioactivity profiles .
  • Glycosylation: Oroxylin A 7-glucuronide’s sugar moiety improves water solubility but reduces membrane permeability relative to this compound .
Antimicrobial Effects:
  • This compound: Demonstrates broad-spectrum antimicrobial activity, attributed to the prenyl group disrupting microbial membranes .
  • Pinostrobin: Shows moderate antifungal activity due to its 7-methoxy group, which may interfere with fungal enzyme systems .
Antioxidant Capacity:
  • Alpinetin: The 7-OH group contributes to radical scavenging, but its 5-methoxy group slightly reduces potency compared to 5,7-dihydroxyflavanones .
  • This compound: Prenylation may reduce direct antioxidant effects but enhance cellular uptake, indirectly boosting activity in lipid-rich environments .
Cytotoxicity:
  • 7-Isopropoxyisoflavone: As an isoflavone, it exhibits estrogen receptor modulation, contrasting with flavanones like this compound, which may target apoptosis pathways .

Research Implications and Challenges

  • Structure-Activity Relationships (SAR): Prenylation at the 7-position consistently enhances bioactivity in flavanones, but optimal substituent combinations (e.g., prenyl + methoxy) require further exploration .
  • Synthetic Accessibility: Prenylated flavonoids are often scarce in nature, necessitating enzymatic or chemical synthesis for large-scale studies .
  • Conflicting Evidence : Some studies suggest prenylation reduces water solubility to the detriment of oral bioavailability, while others highlight improved tissue penetration .

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